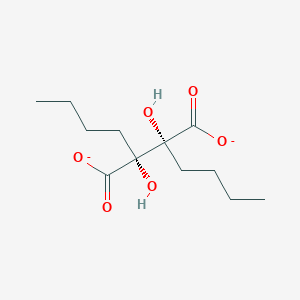

DibutylL-(+)-Tartrate

Description

Significance of Chiral Compounds in Modern Chemistry

Chirality is a fundamental concept in chemistry, derived from the Greek word "cheir" for hand, aptly describing the "handedness" of molecules. numberanalytics.com Chiral molecules, or enantiomers, are mirror images that cannot be superimposed on one another. numberanalytics.comlongdom.org This seemingly subtle difference in three-dimensional arrangement has profound implications across various scientific disciplines. numberanalytics.com In pharmacology, for instance, the therapeutic effect of a drug is often attributed to one specific enantiomer, while its counterpart may be inactive or even toxic. numberanalytics.com The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer provided the desired sedative effect while the other caused severe birth defects, tragically underscored the critical importance of stereochemistry in drug development. longdom.orgnumberanalytics.com

Beyond pharmaceuticals, chirality is crucial in biochemistry, where enzymes and receptors often exhibit high stereospecificity, meaning they will only interact with a specific enantiomer of a substrate or signaling molecule. numberanalytics.com This specificity governs countless biological processes. The field of materials science also leverages chirality to create materials with unique optical and electronic properties. numberanalytics.com Consequently, the ability to control and synthesize specific enantiomers is a cornerstone of modern chemical synthesis, driving the demand for effective chiral compounds. libretexts.org

Overview of Dibutyl L-(+)-Tartrate as a Chiral Building Block and Auxiliary

Dibutyl L-(+)-tartrate emerges as a valuable and versatile tool in the realm of asymmetric synthesis. chemimpex.com As a chiral building block , it provides a readily available and inexpensive source of defined stereochemistry. nih.gov Chemists can incorporate the chiral framework of Dibutyl L-(+)-tartrate into a target molecule, thereby setting specific stereocenters with a high degree of predictability. nih.gov This is particularly advantageous in the synthesis of complex natural products and pharmaceuticals. nih.gov

Furthermore, Dibutyl L-(+)-tartrate functions as a chiral auxiliary , a temporary component of a molecule that directs a chemical reaction to favor the formation of one enantiomer over the other. chemimpex.comcymitquimica.com After the desired stereoselective transformation is complete, the auxiliary can be cleaved from the molecule. This approach is instrumental in achieving high enantiomeric purity in the final product. chemimpex.com Its applications extend to various areas, including chiral resolution for separating enantiomers and as a component in cosmetic formulations. chemimpex.com

Table 1: Properties and Identifiers of Dibutyl L-(+)-Tartrate

| Property | Value |

|---|---|

| CAS Number | 87-92-3 cymitquimica.comtcichemicals.com |

| Molecular Formula | C12H22O6 cymitquimica.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Odor | Sweet, fruity cymitquimica.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water cymitquimica.com |

Historical Context and Evolution of Tartrate Esters in Organic Synthesis

The journey of tartrate esters in organic synthesis is intrinsically linked to the history of stereochemistry itself. The story begins with tartaric acid, a naturally occurring compound found in grapes and a byproduct of winemaking. wordpress.comwikipedia.org In the 19th century, Louis Pasteur's groundbreaking work with tartaric acid crystals led to the discovery of molecular chirality and the separation of enantiomers for the first time. numberanalytics.comwikipedia.org This seminal discovery laid the foundation for the field of stereochemistry.

For many years, tartaric acid and its salts, like Rochelle salt and cream of tartar, were primarily used in food production and other industries. wikipedia.orgwikipedia.org However, as the principles of asymmetric synthesis developed, chemists began to recognize the immense potential of tartaric acid derivatives. The esterification of tartaric acid with various alcohols, a reaction that proceeds without racemization, provided access to a wide range of chiral reagents. tandfonline.com

The true evolution of tartrate esters as powerful tools in synthesis came with the development of landmark reactions like the Sharpless epoxidation. wordpress.com This Nobel Prize-winning methodology utilizes diethyl or diisopropyl tartrate as a chiral ligand to direct the epoxidation of allylic alcohols with high enantioselectivity. wordpress.comacs.org This breakthrough and subsequent research on tartrate-modified reagents, such as allylboronates, solidified the role of tartrate esters as indispensable components in the modern synthetic chemist's toolkit. acs.orgacs.org Their use has expanded to include applications in the synthesis of a vast array of bioactive molecules, from natural products to pharmaceuticals. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O6-2 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

(2R,3R)-2,3-dibutyl-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C12H22O6/c1-3-5-7-11(17,9(13)14)12(18,10(15)16)8-6-4-2/h17-18H,3-8H2,1-2H3,(H,13,14)(H,15,16)/p-2/t11-,12-/m0/s1 |

InChI Key |

VGYMDCTZOUYUEW-RYUDHWBXSA-L |

Isomeric SMILES |

CCCC[C@](C(=O)[O-])([C@](CCCC)(C(=O)[O-])O)O |

Canonical SMILES |

CCCCC(C(=O)[O-])(C(CCCC)(C(=O)[O-])O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Esterification Pathways for Dibutyl L-(+)-Tartrate Synthesis

The primary route to Dibutyl L-(+)-Tartrate is through the esterification of L-tartaric acid with butanol. This transformation can be achieved via several protocols, ranging from classical methods to more sustainable, catalytically driven processes.

Classical Fischer Esterification Protocols from L-Tartaric Acid and Butanol

The direct esterification of L-tartaric acid with n-butanol represents a fundamental method for synthesizing Dibutyl L-(+)-Tartrate. chemicalbook.com This reaction, known as Fischer esterification, typically involves heating the two reactants in the presence of a strong acid catalyst. To drive the equilibrium towards the product side, azeotropic removal of water is often employed.

Catalytic Approaches and Catalyst Systems (e.g., Brønsted Acids, Dibutyl Tin Oxide)

To enhance reaction rates and improve efficiency, various catalysts are utilized. Brønsted acids, such as sulfuric acid, are traditionally used in Fischer esterification. However, the use of organotin compounds, specifically Dibutyltin (B87310) oxide (DBTO), has emerged as a highly effective catalytic approach. researchgate.netwikipedia.org DBTO is a versatile catalyst for esterification and transesterification reactions. bnt-chemicals.com It functions as a Lewis acid, activating the carbonyl group of the tartaric acid towards nucleophilic attack by butanol. researchgate.net The use of DBTO is particularly advantageous as it can be used in small quantities and often leads to cleaner reactions with easier purification. organic-chemistry.org

Research has shown that Dibutyltin oxide can be prepared from dibutyltin chloride and sodium hydroxide, offering a controllable and simple synthesis process for the catalyst itself. google.com The catalytic activity of DBTO is also central to various other organic transformations, including regioselective alkylation, acylation, and sulfonation of diols. wikipedia.orgbnt-chemicals.com

Table 1: Catalyst Systems in Dibutyl L-(+)-Tartrate Synthesis

| Catalyst Type | Example | Role in Synthesis | Reference |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid | Traditional catalyst for Fischer esterification. | |

| Organotin Compound | Dibutyltin oxide (DBTO) | Lewis acid catalyst for esterification and transesterification. researchgate.netwikipedia.orgbnt-chemicals.com | researchgate.netwikipedia.orgbnt-chemicals.com |

Green Chemistry Principles and Sustainable Synthesis Routes

The synthesis of Dibutyl L-(+)-Tartrate aligns with several principles of green chemistry. snu.ac.kr Being derived from L-tartaric acid, a natural product, and being biodegradable contributes to its green profile. wikipedia.org Green chemistry emphasizes the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. unibo.itwjpmr.com This includes the use of renewable feedstocks, catalytic reagents over stoichiometric ones, and the design of energy-efficient processes.

The use of enzymatic catalysts, such as lipase (B570770) from Pseudomonas fluorescens, presents a sustainable alternative for the synthesis of Dibutyl L-(+)-Tartrate. chemicalbook.com Enzymatic reactions often proceed under mild conditions, exhibit high selectivity, and reduce the generation of waste, further enhancing the green credentials of the synthesis.

Derivatization Strategies of Dibutyl L-(+)-Tartrate

The hydroxyl groups of Dibutyl L-(+)-Tartrate offer reactive sites for further chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties.

Formation of Alkyl Ether Derivatives

The synthesis of alkyl ether derivatives from diols is a common transformation in organic chemistry. While specific examples for the direct formation of alkyl ethers from Dibutyl L-(+)-Tartrate are not extensively detailed in the provided context, general methods for ether synthesis, such as the Williamson ether synthesis, could be applicable. This would involve deprotonating the hydroxyl groups with a base followed by reaction with an alkyl halide. The synthesis of dibutyl ether itself involves the reaction of butanol with a strong acid like sulfuric acid, followed by purification steps to remove unreacted alcohol and acid. youtube.comyoutube.com

Synthesis of Hydroxyl-Functionalized Analogues

The selective functionalization of the hydroxyl groups in Dibutyl L-(+)-Tartrate allows for the creation of various analogues. For instance, the formation of a complex with boric acid has been reported, creating a chiral selector with enhanced enantioseparation capabilities in microemulsion electrokinetic chromatography. nih.gov This demonstrates how modifying the hydroxyl groups can impart new functionalities.

Furthermore, the principles of regioselective functionalization, often catalyzed by agents like Dibutyltin oxide, can be applied. organic-chemistry.org For example, Dibutyltin oxide catalyzes the selective sulfonylation of primary alcohols in the presence of other hydroxyl groups. organic-chemistry.org This methodology could potentially be adapted to selectively modify one of the hydroxyl groups in Dibutyl L-(+)-Tartrate, leading to asymmetrically functionalized derivatives. The synthesis of various bioactive molecules from tartaric acid esters often involves multi-step sequences that modify the hydroxyl functionalities. nih.gov

Stereochemical Control and Yield Optimization in Synthetic Pathways

The principal route to Dibutyl L-(+)-Tartrate is the direct esterification of L-(+)-tartaric acid with n-butanol. This seemingly straightforward reaction presents challenges in achieving high conversion rates while preventing side reactions and maintaining the delicate stereochemistry of the tartaric acid backbone. Researchers have explored various catalytic systems and reaction conditions to address these challenges.

The stereochemical integrity of Dibutyl L-(+)-Tartrate is paramount for its application in asymmetric synthesis. The (2R,3R) configuration of the starting L-(+)-tartaric acid must be preserved throughout the esterification process. The choice of catalyst and reaction temperature plays a crucial role in preventing racemization or epimerization.

Catalytic Approaches and Yield Optimization

Several classes of catalysts have been investigated for the synthesis of Dibutyl L-(+)-Tartrate, including homogeneous acid catalysts, heterogeneous solid acid catalysts, and biocatalysts. The efficiency of these catalysts is typically evaluated based on the yield of the desired diester and the reaction time required to reach equilibrium.

Homogeneous Acid Catalysts: Traditional methods often employ strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid (PTSA). While effective in accelerating the reaction, these catalysts can lead to challenges in separation and may cause equipment corrosion. A study on the esterification of citric acid with n-butanol, a similar system, demonstrated that PTSA can lead to high conversions, reaching up to 99.2% when coupled with pervaporation to remove water. nih.gov

Boric acid has also been explored as a milder and more environmentally friendly catalyst. A patent for the synthesis of diethyl tartrate using boric acid reported a high yield of 90% and an esterification rate of 96.68% under optimized conditions. google.com The reaction of di-n-butyl L-tartrate with boric acid to form a complex for chiral separations further highlights the compatibility of boric acid with this ester. nih.gov

Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have gained significant attention. These catalysts are easily separable from the reaction mixture, reusable, and often less corrosive. Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, has shown to be a powerful catalyst for esterification reactions, with reported yields of up to 97% in biodiesel production. researchgate.net Its application in various esterifications demonstrates its potential for high efficiency in Dibutyl L-(+)-Tartrate synthesis. researchgate.netnih.govresearchgate.netnih.govdergipark.org.tr

The table below summarizes findings from various studies on the synthesis of dialkyl tartrates, providing insights into the reaction conditions and yields achieved with different catalysts.

| Catalyst | Alcohol | Acid:Alcohol Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Boric Acid | Ethanol (B145695) | 1:5 | 70 | 8-9 | 90 | google.com |

| p-Toluenesulfonic Acid (PTSA) | n-Butanol | - | - | - | 99.2 (with pervaporation) | nih.gov |

| Amberlyst-15 | n-Butanol | - | - | - | High (implied) | researchgate.net |

Enzymatic Catalysis: Lipases have emerged as a green alternative for esterification reactions, often exhibiting high chemo-, regio-, and stereoselectivity under mild reaction conditions. While specific data on the lipase-catalyzed synthesis of Dibutyl L-(+)-Tartrate is limited, the broader application of lipases in synthesizing various esters suggests their potential for achieving high stereochemical purity in this reaction as well.

Optimization of Reaction Parameters

Beyond the choice of catalyst, other reaction parameters significantly influence the yield and purity of Dibutyl L-(+)-Tartrate.

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as the dehydration of butanol to form di-n-butyl ether, or potential degradation of the tartaric acid.

Water Removal: Esterification is a reversible reaction that produces water as a byproduct. Continuous removal of water, often through azeotropic distillation with a suitable solvent or by using techniques like pervaporation, is a critical factor in driving the reaction to completion and achieving high yields. nih.gov

Role in Asymmetric Synthesis and Chiral Induction

Dibutyl L-(+)-Tartrate as a Chiral Auxiliary and Ligand

Dibutyl L-(+)-tartrate functions effectively as both a chiral auxiliary and a chiral ligand in a wide array of chemical transformations. chemimpex.com As a chiral auxiliary, it is temporarily incorporated into a substrate molecule to direct the stereochemical course of a subsequent reaction. youtube.com After the desired stereocenter has been established, the auxiliary is removed, having served its purpose of inducing chirality. youtube.com

When employed as a chiral ligand, Dibutyl L-(+)-tartrate coordinates to a metal center, creating a chiral catalytic complex. researchgate.net This complex then orchestrates the enantioselective transformation of a substrate, allowing for the catalytic generation of a chiral product. This dual functionality underscores its versatility and broad applicability in modern synthetic chemistry. chemimpex.com

The mechanism of chiral induction by Dibutyl L-(+)-tartrate is rooted in the formation of diastereomeric transition states. When the tartrate derivative, either as an auxiliary or a ligand, interacts with the reacting molecules, it creates a chiral environment. nih.gov This environment favors one reaction pathway over another due to differing steric and electronic interactions.

For instance, in reactions involving a chiral auxiliary, the auxiliary is covalently bonded to the substrate. youtube.com This creates a new, larger chiral molecule. The approach of a reagent to the reactive center of this molecule is then sterically hindered on one face more than the other, leading to the preferential formation of one diastereomer. youtube.com

In metal-catalyzed reactions, the Dibutyl L-(+)-tartrate ligand and the substrate both coordinate to the metal center, forming a transient diastereomeric complex. acsgcipr.org The specific geometry of this complex, dictated by the tartrate ligand, determines the facial selectivity of the reaction, guiding the substrate to react in a way that produces a specific enantiomer. libretexts.org The stability of these diastereomeric transition states differs, resulting in different activation energies and, consequently, a preference for the formation of the product from the lower-energy transition state.

The ability to synthesize single enantiomers is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. chemimpex.com Dibutyl L-(+)-tartrate and its derivatives are instrumental in the synthesis of numerous such compounds. chemimpex.comnih.gov

For example, tartrate esters have been employed as the chiral starting material for the total synthesis of bioactive natural products like the cytotoxic polyacetylene, panaxydol, and the γ-lactone-containing (+)-muricatacin, which has shown cytotoxicity against various tumor cell lines. nih.gov They have also been used in the synthesis of syringolides, which are signaling molecules, and the fungal metabolite nectrisine. nih.gov The inherent stereochemistry of the tartrate provides a reliable foundation for establishing the correct absolute configuration in the final target molecules. nih.gov

In the agrochemical sector, the enantioselective synthesis of pesticides and herbicides is crucial for maximizing efficacy and minimizing environmental impact. The principles of asymmetric synthesis facilitated by tartrates are applied to produce the desired active stereoisomer, reducing the application of inactive or potentially harmful isomers to the environment.

The use of Dibutyl L-(+)-tartrate as a chiral controller has a profound influence on the stereoselectivity and enantiomeric excess (ee) of a reaction. Stereoselectivity refers to the preferential formation of one stereoisomer over another, while enantiomeric excess is a measure of the purity of the desired enantiomer in the product mixture.

In many reactions, the application of a tartrate-based chiral ligand or auxiliary can lead to very high levels of enantiomeric excess, often exceeding 90% ee. libretexts.org The degree of stereoselectivity is highly dependent on the reaction conditions, the substrate, and the specific design of the catalyst or auxiliary. For example, in the Sharpless asymmetric epoxidation, the choice between L-(+)-tartrate and D-(-)-tartrate dictates which face of the allylic alcohol is epoxidized, allowing for the predictable synthesis of either enantiomer of the product epoxide with high ee. libretexts.orgwikipedia.org

The table below illustrates the impact of using a tartrate-derived chiral ligand on the enantiomeric excess in the epoxidation of various allylic alcohols.

| Allylic Alcohol | Chiral Ligand | Enantiomeric Excess (ee) |

| Hexe-2-en-1-ol | L-(+)-Diethyl Tartrate | 94% |

| Geraniol | L-(+)-Diethyl Tartrate | 95% |

| 3-(trimethylsilyl)prop-2-en-1-ol | L-(+)-Diethyl Tartrate | 90% |

Data sourced from Chemistry LibreTexts. libretexts.org

Asymmetric Catalysis Facilitated by Dibutyl L-(+)-Tartrate

Asymmetric catalysis is a powerful strategy in organic synthesis where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Dibutyl L-(+)-tartrate is a cornerstone in the development of such catalysts.

Dibutyl L-(+)-tartrate is a popular choice for the design of chiral ligands due to its ready availability, low cost, and C2-symmetric structure. nih.gov This symmetry simplifies the analysis of the resulting metal complexes and often leads to higher enantioselectivities. The two ester groups and two hydroxyl groups of the tartrate can coordinate to a variety of metal centers, including titanium, zinc, and rhodium. researchgate.netnih.gov

The general approach involves reacting Dibutyl L-(+)-tartrate with a metal precursor, often a metal alkoxide, to form a well-defined chiral complex. wayne.edu The structure of this complex can be fine-tuned by modifying the ester groups of the tartrate or by introducing other ligands to the metal center. These modifications can influence the catalyst's activity and the stereochemical outcome of the reaction.

One strategy involves immobilizing tartrate-metal complexes on solid supports, such as layered double hydroxides (LDHs). researchgate.net This heterogenization of the catalyst can facilitate its separation from the reaction mixture and allow for its reuse, which is advantageous for industrial applications. researchgate.net The orientation of the tartrate ligands within the LDH layers has been shown to impact the catalytic activity and enantioselectivity. researchgate.net

The most celebrated application of tartrate esters in asymmetric catalysis is the Sharpless Asymmetric Epoxidation. wikipedia.org This reaction utilizes a catalyst generated in situ from titanium tetra(isopropoxide), a tartrate ester like Dibutyl L-(+)-tartrate or Diethyl L-(+)-tartrate (DET), and a hydroperoxide oxidant. acsgcipr.orgwikipedia.org The reaction reliably converts prochiral allylic alcohols into chiral 2,3-epoxyalcohols with very high enantioselectivity. wikipedia.orgwayne.edu

The mechanism involves the formation of a dimeric titanium-tartrate complex. wayne.educhemtube3d.com The allylic alcohol substrate displaces one of the isopropoxide ligands on the titanium center, and the hydroperoxide also coordinates to the metal. libretexts.org The chiral tartrate ligand then directs the transfer of an oxygen atom from the peroxide to one of the two faces of the double bond of the allylic alcohol. acsgcipr.org

The predictability of the stereochemical outcome is a key feature of the Sharpless epoxidation. By using L-(+)-tartrate, the oxygen atom is delivered from the bottom face of the alkene when the allylic alcohol is drawn in a specific orientation, while D-(-)-tartrate directs the oxygen to the top face. wikipedia.org This has made the Sharpless epoxidation a powerful and widely used method for the synthesis of complex chiral molecules, including natural products and pharmaceuticals. nih.govwikipedia.org For this work, K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry. wikipedia.org

The following table provides a summary of the stereochemical outcomes for the Sharpless Asymmetric Epoxidation using L-(+)-tartrate and D-(-)-tartrate.

| Chiral Ligand | Face of Oxygen Delivery | Resulting Epoxide Stereochemistry |

| L-(+)-Tartrate | Bottom Face | (2S, 3S) or (2R, 3R) depending on substrate |

| D-(-)-Tartrate | Top Face | (2R, 3S) or (2S, 3R) depending on substrate |

Based on the mnemonic for predicting Sharpless epoxidation products. wikipedia.org

Advanced Separation Science and Enantiomeric Resolution

Chromatographic Applications of Dibutyl L-(+)-Tartrate for Chiral Separation

The inherent chirality of Dibutyl L-(+)-Tartrate, derived from the natural chiral pool of tartaric acid, makes it a valuable tool for distinguishing between enantiomers in various chromatographic setups.

High-Performance Liquid Chromatography (HPLC) for Enantioseparation

In HPLC, the separation of enantiomers can be achieved by using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.govmdpi.com The CMPA approach involves dissolving a chiral selector in the mobile phase, which then interacts with the analyte enantiomers to form transient diastereomeric complexes. nih.gov These complexes have different formation constants and partitioning behaviors between the mobile phase and the achiral stationary phase, enabling their separation. nih.gov

While polysaccharide and cyclodextrin-based CSPs are more common for chiral separations, tartrate derivatives have been successfully employed as CMPAs. Research has demonstrated the efficacy of a di-n-hexyl L-tartrate-boric acid complex as a chiral mobile phase additive for the baseline enantioseparation of five different β-blockers, including propranolol (B1214883) and metoprolol, using reversed-phase HPLC. In these systems, the tartrate derivative forms a complex that provides the necessary stereochemical recognition. Similarly, Dibutyl L-(+)-Tartrate has been utilized as a component in complex chiral selectors for MEEKC, indicating its potential for similar applications in HPLC mobile phases. nih.gov

Gas Chromatography (GC) in Chiral Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile chiral compounds, prized for its high efficiency, sensitivity, and speed. uni-muenchen.de The separation of enantiomers in GC is predominantly accomplished using chiral stationary phases (CSPs), which are coated on the inner wall of a capillary column. uni-muenchen.de The transient diastereomeric complexes formed between the enantiomers and the CSP have different thermodynamic properties, leading to different retention times and thus, separation. uni-muenchen.de

The field of chiral GC is largely dominated by stationary phases based on cyclodextrin (B1172386) derivatives and, to a lesser extent, amino acid derivatives like Chirasil-Val. uni-muenchen.de These CSPs offer a broad range of applications for various compound classes. While Dibutyl L-(+)-Tartrate is commercially available in high purity grades suitable for GC analysis, there is a lack of significant scientific literature demonstrating its application as a chiral stationary phase for enantiomeric resolution in gas chromatography. The primary role of tartrate esters in chiral separations has been more extensively documented in liquid phase and electrokinetic techniques.

Electrokinetic Chromatography Utilizing Dibutyl L-(+)-Tartrate

Dibutyl L-(+)-Tartrate has found a significant niche in the realm of electrokinetic chromatography, particularly in MEEKC, where it functions effectively as a chiral selector.

Microemulsion Electrokinetic Chromatography (MEEKC) as a Chiral Selector

MEEKC is a separation technique that uses a microemulsion as the background electrolyte. This microemulsion consists of nanometer-sized oil droplets stabilized by a surfactant and co-surfactant in an aqueous buffer. In chiral MEEKC, a chiral selector is added to the system, which can be incorporated into the microemulsion droplets or the aqueous phase.

Dibutyl L-(+)-Tartrate has been successfully used as a chiral selector in MEEKC. One notable application involves its in-situ reaction with boric acid within the running buffer to form a di-n-butyl L-tartrate-boric acid complex. nih.gov This complex has demonstrated superior chiral recognition capability for the enantioseparation of β-blockers and related compounds. nih.gov The formation of five-membered rings in the complex is believed to fix the chiral centers, enhancing its interaction with analytes. nih.gov Interestingly, while the complex provided excellent separation, it was noted that ten pairs of enantiomers could not be separated using only Dibutyl L-(+)-Tartrate, highlighting the enhanced capability of the borate (B1201080) complex. nih.gov

| Analyte | Achieved Separation |

|---|---|

| Propranolol | Baseline Resolved |

| Carvedilol | Baseline Resolved |

| Toliprolol | Baseline Resolved |

| Esmolol | Baseline Resolved |

| Metoprolol | Baseline Resolved |

| Bisoprolol | Baseline Resolved |

| Atenolol | Baseline Resolved |

| Pindolol | Partial Separation |

| Sotalol | Partial Separation |

| Nadolol | Partial Separation |

Synergistic Effects with Dual-Chirality Systems in MEEKC

A particularly advanced application of Dibutyl L-(+)-Tartrate is its use as a chiral oil in dual-chirality MEEKC systems. researchgate.net In this approach, both the surfactant and the oil phase of the microemulsion are chiral. A study investigating the simultaneous use of the chiral surfactant dodecoxycarbonylvaline (DDCV) and chiral Dibutyl L-(+)-Tartrate (D, L, or racemic) as the oil phase revealed subtle but significant synergistic effects. researchgate.net

The study found that dual-chirality microemulsions could produce both the largest and smallest enantioselectivities, indicating complex positive and negative synergies between the chiral components. researchgate.net For the separation of ephedrine-family compounds, microemulsions with the surfactant and oil in opposite stereochemical configurations (e.g., R-surfactant and L-oil) yielded higher enantioselectivities than systems with only a single chiral component. researchgate.net Conversely, using the same stereochemical configurations for both components resulted in lower enantioselectivities. researchgate.net This demonstrates that careful selection of the stereochemistry of both the surfactant and the chiral oil can fine-tune the separation. researchgate.net

Optimization of Separation Parameters (e.g., pH, Buffer Composition, Chiral Selector Concentration, Organic Modifiers)

Achieving optimal enantioseparation in MEEKC requires the careful optimization of several experimental parameters. When using the di-n-butyl L-tartrate-boric acid complex, a thorough investigation of various factors is crucial for good resolution. nih.gov

Key parameters that have been optimized include:

Chiral Selector Concentration : The concentration of both Dibutyl L-(+)-Tartrate and sodium tetraborate (B1243019) (as a source of boric acid) directly impacts the formation of the chiral complex and its interaction with the analytes. nih.gov

Buffer pH and Composition : The pH of the buffer affects the charge of both the analytes and the chiral selector complex, influencing the electrostatic interactions that are critical for separation. nih.gov

Surfactant and Co-surfactant : The identity and concentration of the surfactant (e.g., sodium dodecyl sulfate) and the co-surfactant (e.g., butanol) determine the properties of the microemulsion droplets and the partitioning of the analyte. nih.gov

Organic Modifiers : The addition of organic modifiers to the buffer can alter the polarity of the medium and the solubility of the analytes, thereby affecting retention times and resolution. nih.gov

Applied Voltage and Capillary Length : These instrumental parameters influence the migration times of the analytes and the efficiency of the separation. nih.gov

| Parameter | Influence on Separation |

|---|---|

| Dibutyl L-tartrate Concentration | Affects chiral recognition capability |

| Sodium Tetraborate Concentration | Crucial for in-situ complex formation |

| Surfactant Identity & Concentration | Defines microemulsion characteristics |

| Co-surfactant | Modifies microemulsion properties and analyte partitioning |

| Buffer pH | Impacts ionization state of analyte and selector |

| Organic Modifiers | Adjusts selectivity and retention |

| Applied Voltage | Affects migration speed and efficiency |

Liquid-Liquid Extraction and Counter-Current Chromatography (CCC) for Chiral Resolution

Liquid-liquid extraction and counter-current chromatography (CCC) are powerful techniques for the separation and purification of chemical compounds based on their differential partitioning between two immiscible liquid phases. In the context of chiral resolution, one of the liquid phases contains a chiral selector that preferentially interacts with one enantiomer over the other, leading to their separation. Dibutyl L-(+)-Tartrate, in conjunction with other reagents, has been effectively utilized as a chiral selector in CCC for the enantioseparation of various compounds. nih.gov

A notable application is the preparative enantioseparation of propafenone (B51707), a racemic drug, using high-speed counter-current chromatography. nih.gov In a single run, this method successfully separated 92 mg of racemic propafenone, yielding 40-42 mg of each enantiomer, (R)- and (S)-propafenone, with a purity of 90-95% as determined by HPLC. The recovery of the propafenone enantiomers from the CCC fractions was between 85% and 90%. nih.gov

Biphasic System Design for Enantioseparation

The success of chiral resolution in counter-current chromatography hinges on the rational design of the biphasic solvent system. This system must not only be suitable for the physical process of CCC but also facilitate the chiral recognition mechanism. For the enantioseparation of propafenone using Dibutyl L-(+)-Tartrate as the chiral selector, a specific biphasic system was designed. nih.gov

The system was composed of chloroform (B151607) and an acetate (B1210297) buffer (0.05 mol/L, pH 3.4) in a 1:1 volume ratio. The organic phase (chloroform) was enriched with 0.10 mol/L of Dibutyl L-(+)-Tartrate, which acted as the chiral selector. Crucially, the aqueous buffer phase contained 0.10 mol/L of boric acid. nih.gov The presence of boric acid is key to the formation of a borate coordination complex with the Dibutyl L-(+)-Tartrate, which then facilitates the chiral recognition and separation of the propafenone enantiomers. nih.govnih.gov

The selection of each component and its concentration is critical for optimizing the separation. The pH of the aqueous phase, the concentration of the chiral selector, and the presence of the complexing agent (boric acid) are all influential factors that need to be fine-tuned to achieve efficient enantioseparation. nih.gov

Table 1: Biphasic Solvent System for Enantioseparation of Propafenone

| Component | Phase | Concentration | Role |

|---|---|---|---|

| Chloroform | Organic | - | Solvent |

| Dibutyl L-(+)-Tartrate | Organic | 0.10 mol/L | Chiral Selector |

| Acetate Buffer | Aqueous | 0.05 mol/L | pH control (pH 3.4) |

| Boric Acid | Aqueous | 0.10 mol/L | Complexing Agent |

Data sourced from Fan et al., 2013. nih.gov

Impact of Chiral Selector Alkyl Chain Length on Selectivity

The molecular structure of the chiral selector, particularly the length of its alkyl chains, can significantly influence the selectivity of the enantioseparation. This has been investigated by comparing the performance of different dialkyl L-tartrates in the chiral resolution of β-blocker drugs using counter-current chromatography. nih.gov

In a study on the enantioseparation of propranolol, a β-blocker, di-n-hexyl L-tartrate was used as the chiral selector. nih.gov This selector possesses longer alkyl chains (hexyl) compared to Dibutyl L-(+)-Tartrate (butyl). The biphasic system was similar to that used for propafenone, consisting of chloroform and an acetate buffer with boric acid. With di-n-hexyl L-tartrate, 116 mg of racemic propranolol was completely separated, yielding 48 mg of (+)-propranolol (98.9% purity) and 47 mg of (-)-propranolol (96.3% purity). nih.gov

While a direct comparison of selectivity for the same analyte under identical conditions is not available in the cited literature, the successful separation of different racemic drugs using tartrate esters with varying alkyl chain lengths (butyl vs. hexyl) demonstrates the versatility of this class of chiral selectors. The length of the alkyl chain can affect the lipophilicity of the chiral selector-analyte complex, which in turn influences its partitioning behavior in the biphasic system and, consequently, the resolution of the enantiomers. Generally, an increase in the alkyl chain length can enhance the solubility of the complex in the organic phase, potentially leading to improved separation efficiency. researchgate.netresearchgate.net

Table 2: Comparison of Dialkyl L-Tartrates in Chiral CCC Separations

| Chiral Selector | Analyte | Alkyl Chain | Amount Separated | Enantiomer Yield & Purity |

|---|---|---|---|---|

| Di-n-butyl L-tartrate | Propafenone | Butyl | 92 mg | 40-42 mg of each enantiomer (>90-95% purity) |

| Di-n-hexyl L-tartrate | Propranolol | Hexyl | 116 mg | 48 mg (+)-propranolol (98.9% purity), 47 mg (-)-propranolol (96.3% purity) |

Data sourced from Fan et al., 2013 and a 2012 study on β-blocker drugs. nih.govnih.gov

Supramolecular Chemistry and Host Guest Interactions

Inclusion Complex Formation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for forming inclusion complexes with appropriately sized non-polar molecules or moieties. onlinepharmacytech.infoyoutube.com The formation of these complexes can alter the physicochemical properties of the guest molecule, such as solubility and stability. nih.gov

The inclusion of Dibutyl L-(+)-tartrate (DBT) into the cavity of α-cyclodextrin has been the subject of detailed investigation. rsc.org DBT is considered a "bifunctional" guest because it possesses two hydrophobic butyl chains, both capable of interacting with the cyclodextrin (B1172386) cavity. rsc.org Studies utilizing 1H NMR and UV-Vis spectroscopy have explored the stoichiometry of this interaction. rsc.org

Initial models hypothesized that only one of the two butyl residues could be encapsulated within a single α-cyclodextrin cavity. rsc.org However, further analysis of the experimental data suggests that a more complex model is appropriate, where both butyl tails of a single DBT molecule can be included in the cavities of two separate α-cyclodextrin molecules. rsc.org This indicates the potential formation of a 1:2 host-guest complex (DBT:α-CD). rsc.org

While specific studies on Dibutyl L-(+)-Tartrate with β-cyclodextrin are less detailed in the reviewed literature, β-cyclodextrin, with its larger cavity size compared to α-cyclodextrin, is widely used for encapsulating a variety of guest molecules. onlinepharmacytech.infonih.gov The principles of host-guest interaction, driven by hydrophobic effects and the potential for hydrogen bonding, are fundamentally the same. The larger cavity of β-cyclodextrin could lead to different inclusion geometries and thermodynamic stabilities compared to the α-cyclodextrin system.

The formation and structure of inclusion complexes between Dibutyl L-(+)-tartrate and cyclodextrins are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools for studying these complexes in solution. onlinepharmacytech.info Chemical shift changes of the protons and carbons of both the host (cyclodextrin) and guest (DBT) molecules upon complexation provide direct evidence of inclusion. onlinepharmacytech.inforsc.org For the DBT/α-cyclodextrin system, analysis of the induced chemical shifts helped to elucidate the binding model. rsc.org

UV-Visible Spectroscopy : This technique can be used to study inclusion phenomena, particularly if the guest molecule contains a chromophore. For guests without a suitable chromophore, competitive displacement methods with a chromophoric guest can be employed. rsc.org

X-ray Crystallography : Single-crystal X-ray analysis provides the most definitive structural information, revealing the precise geometry, orientation of the guest within the host cavity, and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts). onlinepharmacytech.infonih.gov This method can confirm whether the guest is partially or fully included and detail the host-guest stoichiometry in the solid state. nih.gov

Thermal Analysis (DSC and TGA) : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize complexes in the solid state. The formation of an inclusion complex alters the thermal properties of the guest molecule, such as its melting, boiling, or decomposition points, which can be observed as shifts in the endothermic or exothermic peaks. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR can detect changes in the vibrational frequencies of functional groups in both the host and guest upon complexation, providing evidence of the interaction and the formation of the inclusion compound. nih.gov

These methods collectively provide a comprehensive understanding of the structural and interactive aspects of the Dibutyl L-(+)-tartrate-cyclodextrin inclusion complexes.

The stability of a host-guest complex is quantified by its binding constant (K), and the thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—reveal the driving forces behind its formation. These parameters are often determined through techniques like calorimetry or by studying the temperature dependence of the binding constant (van't Hoff plot). nih.gov

For cyclodextrin inclusion complexes, the formation is typically an exothermic process, characterized by a negative enthalpy change (ΔH° < 0). nih.govd-nb.info This is attributed to the favorable van der Waals interactions and potential hydrogen bond formation between the guest and the hydrophobic cyclodextrin cavity. d-nb.info

| Cyclodextrin Type | Mean Gibbs Free Energy (μΔG°) (kcal/mol) | Mean Enthalpy (μΔH°) (kcal/mol) | Mean Entropy (μTΔS°) (kcal/mol) |

|---|---|---|---|

| α-Cyclodextrin | -2.85 | -4.77 | -1.96 |

| β-Cyclodextrin | -3.67 | -4.24 | -0.56 |

Kinetic studies of host-guest systems provide insight into the rates of complex formation (association) and dissociation (dissociation). These dynamics are crucial for applications such as controlled release, where the rate at which the guest molecule is released from the cyclodextrin host is a key parameter.

NMR spectroscopy is a primary tool for investigating these kinetics. Depending on the rate of exchange between the free and complexed states relative to the NMR timescale, systems can be categorized as being in fast, intermediate, or slow exchange. nih.gov

Fast Exchange : If the association and dissociation rates are much faster than the NMR timescale, averaged signals for the host and guest protons are observed. Titration studies in this regime can be used to determine binding constants. nih.gov

Slow Exchange : If the exchange rate is slow, separate signals for the free and complexed species are visible. The relative integration of these signals can be used to determine the concentration of each species and thus the binding constant. nih.gov

The diffusion properties of the complex are also important. Techniques like Pulsed-Field Gradient (PFG) NMR can measure the diffusion coefficients of the free and complexed species. The formation of a larger supramolecular entity results in a slower diffusion rate for the guest molecule when it is part of the complex.

Role as a Chiral Surfactant

Dibutyl L-(+)-tartrate is recognized as a potent chiral surfactant. invivochem.com A surfactant is a molecule that has both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. The molecular structure of Dibutyl L-(+)-tartrate, with its two polar hydroxyl (-OH) groups forming a hydrophilic core and its two nonpolar butyl chains acting as hydrophobic tails, gives it this amphiphilic character.

Its utility extends beyond typical surfactant behavior due to its inherent chirality, originating from the L-tartaric acid backbone. This makes it a "chiral surfactant." When used in separation techniques like microemulsion electrokinetic chromatography, it can create a chiral microenvironment. This chiral environment allows for differential interactions with enantiomers of a racemic mixture, enabling their separation. wikipedia.org

Interactions with Boric Acid and Other Complexing Agents in Chiral Systems

A significant application of Dibutyl L-(+)-tartrate in chiral separations involves its complexation with boric acid. The adjacent hydroxyl groups on the tartrate backbone can react with boric acid to form a stable, five-membered ring chelate complex. nih.gov This in situ formation creates a novel and highly effective chiral selector. nih.govresearchgate.net

The resulting Dibutyl L-tartrate-boric acid complex is negatively charged and acts as a chiral counter-ion. nih.govresearchgate.net This property is exploited in nonaqueous capillary electrophoresis (NACE) and microemulsion electrokinetic chromatography (MEEKC) for the separation of enantiomers, particularly basic compounds like beta-blockers and beta-agonists. nih.govnih.gov The separation mechanism is based on the principle of ion-pairing, where the negatively charged chiral complex forms diastereomeric ion pairs with the positively charged analytes, leading to different electrophoretic mobilities and thus, separation. nih.gov

Studies have shown that this complex chiral selector provides superior chiral recognition capability compared to Dibutyl L-tartrate alone. nih.gov Mass spectrometry has been used to confirm the formation of the complex, in some cases identifying a 2:1 ratio of di-n-butyl l-tartrate to boric acid. researchgate.net The effectiveness of the separation can be optimized by adjusting parameters such as the concentration of the tartrate and boric acid, pH, and the addition of organic modifiers. nih.gov

| Component | Role | Mechanism of Action | Primary Application |

|---|---|---|---|

| Dibutyl L-(+)-Tartrate | Chiral Ligand | Provides the chiral scaffold and diol for complexation. | Enantioseparation of basic drugs (e.g., beta-blockers) by NACE and MEEKC. nih.govnih.gov |

| Boric Acid | Complexing Agent | Forms a five-membered ring with the tartrate diol, creating a negatively charged complex. nih.gov |

Material Science and Polymer Applications

Dibutyl L-(+)-Tartrate as a Biobased Plasticizer

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. Dibutyl L-(+)-Tartrate serves as a biobased alternative to traditional petroleum-based plasticizers, which are often associated with environmental and health concerns.

Cellulose (B213188) derivatives, such as cellulose nitrate (B79036) and cellulose acetate (B1210297), are historically significant polymers. However, they are often brittle and require plasticizers to improve their processing and final properties. rsc.org While research has extensively covered the use of phthalates like dibutyl phthalate (B1215562) for cellulose nitrate, there is a growing interest in biobased alternatives. mdpi.comupc.edu

Esters of tartaric acid are considered a new class of "double green" plasticizers. nih.gov The plasticization mechanism involves the plasticizer molecules positioning themselves between the polymer chains, which reduces the intermolecular forces and allows for greater chain mobility. In the case of cellulose nitrate, plasticizers like dibutyl phthalate have been shown to form a smooth, falling concentration profile from the surface to the center of the granules. mdpi.com This distribution is crucial for the material's performance. Although direct studies on Dibutyl L-(+)-Tartrate with cellulose nitrate are not extensively documented in the provided results, the principles of plasticization by ester compounds are transferable. For other cellulose esters like cellulose acetate, plasticizers are essential to lower the glass transition temperature (Tg) for melt processing, as the polymer decomposes before it melts. rsc.org Environmentally friendly plasticizers, including citrate-based esters which are structurally similar to tartrates, have been successfully used to plasticize cellulose acetate, making it suitable for applications like rigid packaging and cigarette filters. rsc.orgnih.gov

Dibutyl L-(+)-Tartrate and its isomers have been effectively integrated into common polymer matrices like Poly(vinyl chloride) (PVC) and Poly(lactide) (PLA).

For Poly(vinyl chloride) (PVC) , a series of tartaric acid esters with varying side chain lengths, including dibutyl tartrate esters (DBTAE), have been synthesized and evaluated as plasticizers. researchgate.net These biobased plasticizers have demonstrated good compatibility and plasticizing performance in soft PVC formulations. The interaction between the polar ester groups of the tartrate plasticizer and the chlorine atoms of the PVC chains is a key factor in their effectiveness. researchgate.net

In the case of Poly(lactide) (PLA) , a biodegradable polymer derived from renewable resources, brittleness is a major drawback. Tartaric acid esters, such as Diethyl L-tartrate (DET), a close analogue of Dibutyl L-(+)-Tartrate, have been used to significantly improve the ductile properties of PLA. researchgate.net Research indicates that tartrate-based plasticizers, including dibutyl-L-tartrate (DBT), are effective in plasticizing PLA, with DBT showing one of the best performances in reducing the glass transition temperature. researchgate.net These plasticizers are melt-compounded with PLA, and the resulting blends can be processed using standard techniques like injection molding. researchgate.net

The incorporation of Dibutyl L-(+)-Tartrate and related tartaric acid esters has a profound impact on the key properties of polymers.

Ductility: The most significant effect is the dramatic increase in the ductility of brittle polymers like PLA. The addition of 20 wt.% of Diethyl L-tartrate (DET) to PLA can increase the elongation at break to as high as 567%, transforming it from a very brittle to a highly ductile material. researchgate.net This enhancement in ductility improves the processability and expands the range of applications for these polymers.

Thermal Properties: Tartrate plasticizers effectively lower the glass transition temperature (Tg) of polymers, which is a key indicator of plasticization. A lower Tg signifies increased polymer chain mobility and improved flexibility. For PLA, increasing the concentration of DET from 0 to 50 wt.% results in a drastic decrease in Tg from around 60°C to 23°C. researchgate.net Similarly, for PVC, tartaric acid esters lead to a reduction in Tg, which is crucial for achieving the desired softness and flexibility. researchgate.net However, the thermal stability of the polymer can also be affected. While some studies show improved thermal stability due to interactions between the plasticizer and polymer, others report a decrease, especially at higher plasticizer concentrations. researchgate.net

Processability: By lowering the Tg and increasing ductility, tartrate plasticizers significantly improve the processability of polymers like PLA and cellulose acetate. rsc.orgresearchgate.net This allows for melt processing at lower temperatures, which can prevent thermal degradation of the polymer and reduce energy consumption during manufacturing.

Interactive Data Table: Effect of Diethyl L-tartrate (DET) on PLA Properties researchgate.net

| DET Content (wt.%) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) |

| 0 | 65.0 | 5.0 | 60.5 |

| 10 | 40.1 | 15.0 | 45.2 |

| 20 | 25.3 | 567.0 | 35.8 |

| 30 | 18.5 | 450.0 | 29.1 |

| 50 | 10.2 | 380.0 | 23.0 |

Development of Novel Polymeric Materials

Beyond its role as a plasticizer, the tartaric acid molecule, with its multiple functional groups, serves as a versatile building block for the synthesis of new polymers.

Aliphatic copolyesters based on L-tartaric acid have been synthesized and characterized for various applications, including tissue engineering. The synthesis typically involves protecting the hydroxyl groups of the tartaric acid, for example, by converting them to acetals. This protected tartaric acid derivative is then copolymerized with other monomers like dimethyl succinate (B1194679) and various diols (e.g., 1,6-hexanediol) through polycondensation.

The resulting copolyesters can have number average molecular weights (Mn) in the range of 3,700 to 8,400 g/mol . The protecting groups can later be removed to yield copolyesters with pendant hydroxyl groups, which can be further modified. These hydroxyl-functionalized copolyesters exhibit higher glass transition and melting temperatures compared to their protected precursors. The thermal properties can be tailored by adjusting the feed ratio of the comonomers.

Table: Properties of Copolyesters from Tartaric Acid Derivatives

| Copolymer Composition | Mn ( g/mol ) | Tg (°C) | Tm (°C) |

| Isopropylidene Copolyester (Feed Ratio 1:1) | 5,200 | -25.5 | 48.7 |

| Hydroxy Copolyester (from above) | 4,100 | -8.0 | 55.2 |

| Isopropylidene Copolyester (Feed Ratio 1:3) | 6,800 | -48.2 | 58.1 |

| Hydroxy Copolyester (from above) | 5,500 | -35.1 | 63.4 |

Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can self-assemble into various nanostructures and are of great interest for applications like drug delivery. Tartaric acid derivatives have been used to create novel amphiphilic triblock copolyesters.

One approach involves synthesizing a hydroxyl-ended polytartrate to act as a macroinitiator. researchgate.net This is achieved through the non-stoichiometric melt polycondensation of a protected tartaric acid derivative (e.g., dimethyl 2,3-di-O-isopropylidene-L-tartrate) and a diol like 1,4-butanediol. researchgate.net This polytartrate then initiates the ring-opening polymerization of a cyclic ester, such as L-lactide, to form the outer blocks of the triblock copolymer. researchgate.net The final step involves deprotection of the hydroxyl groups on the tartrate units, rendering that block hydrophilic. researchgate.net

The resulting triblock copolyesters are symmetrical and their molecular weight can be controlled by the length of the polylactide blocks. researchgate.net Characterization of these copolymers involves techniques like Nuclear Magnetic Resonance (NMR) to confirm the structure and block composition, and Gel Permeation Chromatography (GPC) to determine the molecular weight and its distribution. The self-assembly behavior of these amphiphilic copolymers in aqueous solutions can be studied to understand their potential for forming micelles or nanoparticles. researchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Dibutyl L-(+)-Tartrate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule. Studies have utilized ¹H NMR to investigate the inclusion of Dibutyl L-(+)-Tartrate in complex systems, highlighting the technique's power in characterizing molecular interactions. rsc.org

¹H NMR spectroscopy for Dibutyl L-(+)-Tartrate provides a distinct fingerprint of its proton environments. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each proton. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, and the coupling constants (J), measured in Hertz (Hz), provide information about the dihedral angles between adjacent protons, which is critical for conformational analysis.

The spectrum confirms the presence of the butyl ester groups and the chiral tartrate backbone. The protons on the asymmetric carbons of the tartrate core are diastereotopic, leading to potentially complex splitting patterns that are fundamental to its structural confirmation.

Table 1: ¹H NMR Spectral Data for Dibutyl L-(+)-Tartrate

| Assignment | Chemical Shift (δ) in ppm |

|---|---|

| -CH(OH) | 4.544 |

| -O-CH₂- | 4.25 - 4.27 |

| -OH | 3.50 |

| -CH₂- (adjacent to O-CH₂) | 1.673 |

| -CH₂- (adjacent to -CH₃) | 1.405 |

| -CH₃ | 0.944 |

Source: ChemicalBook. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in Dibutyl L-(+)-Tartrate produces a distinct signal in the spectrum, allowing for a complete carbon count and structural verification. The chemical shifts in ¹³C NMR are highly sensitive to the functional groups present. For Dibutyl L-(+)-Tartrate, key signals include those for the carbonyl carbon of the ester groups, the carbons bearing hydroxyl groups, and the distinct carbons of the n-butyl chains.

Table 2: ¹³C NMR Spectral Data for Dibutyl L-(+)-Tartrate

| Assignment | Chemical Shift (δ) in ppm |

|---|---|

| -CH₃ | 0.95 |

| -CH₂- (adjacent to -CH₃) | 1.38 |

| -CH₂- (adjacent to O-CH₂) | 1.64 |

| -OH | 3.65 |

| -O-CH₂- | 4.25 |

| -CH(OH) | 4.540 |

Source: ChemicalBook. chemicalbook.com

Vibrational Spectroscopy for Chemical Bonding Analysis

Vibrational spectroscopy techniques measure the interaction of electromagnetic radiation with the molecular vibrations of a sample. These methods are particularly useful for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within Dibutyl L-(+)-Tartrate. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting spectrum serves as a molecular fingerprint. Studies on related tartrate compounds confirm the characteristic absorption bands for hydroxyl and carbonyl groups. researchgate.netresearchgate.net The NIST Chemistry WebBook also lists a reference IR spectrum for dibutyl tartrate. nist.gov

Key characteristic absorptions for Dibutyl L-(+)-Tartrate include:

A broad absorption band corresponding to the O-H stretching vibrations of the secondary alcohol groups.

A strong, sharp absorption band characteristic of the C=O stretching vibration of the ester functional groups.

A series of absorptions in the fingerprint region corresponding to C-O stretching and C-H bending vibrations.

Table 3: Expected Characteristic FTIR Absorption Bands for Dibutyl L-(+)-Tartrate

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretching | Alcohol (-OH) | ~3300 - 3500 (broad) |

| C-H Stretching | Alkane (-CH₂, -CH₃) | ~2850 - 3000 |

| C=O Stretching | Ester (-COO-) | ~1735 - 1750 |

| C-O Stretching | Ester, Alcohol | ~1000 - 1300 |

Source: Inferred from studies on related tartrate compounds. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. For Dibutyl L-(+)-Tartrate, with a molecular formula of C₁₂H₂₂O₆, the expected molecular weight is approximately 262.30 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS) of Dibutyl L-(+)-Tartrate would yield a molecular ion peak (M⁺) that confirms its molecular weight. The NIST WebBook provides access to the electron ionization mass spectrum for this compound. nist.gov The fragmentation pattern typically involves the loss of alkyloxy or alkyl groups from the ester functionalities and other characteristic cleavages of the tartrate backbone, providing further structural confirmation. The exact mass can be determined using high-resolution mass spectrometry, providing a value of 262.14163842 Da, which further validates the elemental composition. nih.gov

Microscopic and Thermal Analysis in Material Science Applications

When Dibutyl L-(+)-Tartrate is incorporated into materials such as polymers, its effect on the material's properties is often investigated using microscopic and thermal analysis techniques. wikipedia.orgnumberanalytics.com

Thermal analysis encompasses a group of methods where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. numberanalytics.com

Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature or time. numberanalytics.com In materials science, DSC is used to determine thermal transitions like the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). measurlabs.com When used as a plasticizer, Dibutyl L-(+)-Tartrate would be expected to lower the Tg of a polymer, an effect that can be precisely quantified by DSC.

Microscopic analysis, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) , is used to visualize the morphology and microstructure of materials. If Dibutyl L-(+)-Tartrate were blended with a polymer, SEM could be used to examine the surface topography and fracture surfaces of the resulting composite material. This analysis would help assess the miscibility and dispersion of the plasticizer within the polymer matrix, which is crucial for understanding the material's mechanical properties.

Scanning Electron Microscopy (SEM) for Morphological Studies of Polymer Blends

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a micro- and nanoscale. In the context of polymer blends, SEM is invaluable for assessing the phase morphology, the dispersion of additives, and the nature of fracture surfaces, which collectively influence the mechanical properties of the final material.

The introduction of a plasticizer like a tartaric acid ester into a polymer matrix, such as Polylactic Acid (PLA), significantly alters its morphology. For instance, in studies involving the plasticization of PLA with diethyl l-tartrate (DET), a compound structurally similar to Dibutyl L-(+)-Tartrate, SEM has been instrumental in revealing the effectiveness of the plasticization. Field Emission Scanning Electron Microscopy (FESEM) images of the fractured surfaces of neat PLA typically show a smooth and brittle fracture surface, indicative of its inherent brittleness. However, upon the addition of a plasticizer like DET, the morphology dramatically changes. The fracture surfaces of the plasticized PLA blends exhibit filament-like structures, which are characteristic of a more ductile material that has undergone significant plastic deformation before fracturing. researchgate.net This change in morphology from a brittle to a ductile fracture is a clear indicator of effective plasticization.

The effectiveness of a plasticizer is related to its ability to be well-dispersed within the polymer matrix. SEM can be used to confirm the absence of phase separation of the plasticizer at certain concentrations. For instance, in studies of PLA plasticized with triethyl citrate (B86180), the absence of distinct plasticizer inclusions in SEM images suggests the formation of a phase enriched in the plasticizer rather than a simple mixture. nih.gov

Table 1: Morphological Observations of Plasticized PLA Blends using SEM

| Material | Morphological Characteristics | Interpretation |

| Neat PLA | Smooth, brittle fracture surface | Inherent brittleness of the polymer |

| PLA with Diethyl L-Tartrate | Filament-like structures on fracture surface | Effective plasticization leading to ductile behavior researchgate.net |

| Polyurethane/PLA Blend | Round PLA aggregates in polyurethane matrix | Phase separation in an immiscible blend nih.gov |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymer blends, DSC is crucial for determining key thermal properties such as the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm), which are significantly influenced by the addition of plasticizers like Dibutyl L-(+)-Tartrate.

The primary role of a plasticizer is to increase the free volume between polymer chains, thereby enhancing their mobility. This increased mobility leads to a decrease in the glass transition temperature (Tg) of the polymer. Studies on PLA plasticized with various esters, including tartrate and citrate derivatives, consistently show a reduction in Tg with increasing plasticizer content. researchgate.netresearchgate.net For example, the addition of diethyl l-tartrate (DET) to PLA has been shown to drastically decrease the Tg. researchgate.net This effect is a strong indicator of the plasticizer's efficiency.

The addition of a plasticizer can also affect the crystallization behavior of the polymer. In the case of PLA, a semi-crystalline polymer, the increased chain mobility facilitated by the plasticizer can promote crystallization. This is often observed as a decrease in the cold crystallization temperature (Tcc) and an increase in the degree of crystallinity. mdpi.comnih.gov However, at very high plasticizer concentrations, phase separation can occur, leading to more complex thermal behavior. mdpi.com Some studies have reported the appearance of double melting peaks in plasticized PLA, which can be attributed to the melting of different crystal structures or the reorganization of crystals during the heating scan. nih.govmdpi.com

Table 2: Thermal Properties of Plasticized PLA from DSC Analysis

| Plasticizer (Concentration) | Glass Transition Temp. (Tg) (°C) | Cold Crystallization Temp. (Tcc) (°C) | Melting Temp. (Tm) (°C) | Source |

| Neat PLA | ~60 | ~103-124 | ~150-170 | researchgate.netresearchgate.nethitachi-hightech.com |

| PLA with Acetyl Tributyl Citrate (30 wt%) | ~76.7 | Lowered from 103 | - | researchgate.net |

| PLA with Diethyl L-Tartrate (50 wt%) | ~23 | - | Lowered | researchgate.net |

| PLA with Poly(ethylene glycol) (10 wt%) | Lowered | Lowered | - | mdpi.com |

Note: The values presented are illustrative and can vary depending on the specific grade of PLA, the exact plasticizer, and the experimental conditions.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. nih.gov In DMA, a sinusoidal stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. The ratio of the loss modulus to the storage modulus (E''/E') is the tan delta (tan δ), which is a measure of the material's damping properties.

The addition of a plasticizer like Dibutyl L-(+)-Tartrate has a profound effect on the viscoelastic properties of a polymer. The most significant effect is a sharp decrease in the storage modulus (E') in the glassy region and a shift of the tan δ peak to lower temperatures. The peak of the tan δ curve is often associated with the glass transition temperature (Tg). The reduction in Tg observed in DMA is consistent with DSC results and confirms the plasticizing effect. For instance, studies on PLA plasticized with various compounds have demonstrated a significant drop in the storage modulus and a shift in the tan δ peak to lower temperatures, indicating increased polymer chain mobility. researchgate.netlu.se

The magnitude of the tan δ peak can also provide information about the miscibility of the plasticizer with the polymer matrix. A single, sharp tan δ peak suggests good miscibility, while multiple or broad peaks can indicate phase separation or heterogeneity within the blend. researchgate.net

The rubbery plateau modulus, observed at temperatures above the Tg, can also be affected by the presence of a plasticizer. While the plasticizer primarily affects the amorphous regions, changes in crystallinity induced by the plasticizer can indirectly influence the rubbery modulus.

Table 3: Viscoelastic Properties of Plasticized PLA from DMA Analysis

| Material | Storage Modulus (E') | Tan δ Peak (Tg) | Interpretation | Source |

| Neat PLA | High in glassy state | ~60-70 °C | Rigid, brittle behavior | nih.gov |

| Plasticized PLA | Lower in glassy state | Shifted to lower temperatures | Increased flexibility and chain mobility | researchgate.netlu.se |

Note: The specific values of storage modulus and tan δ are dependent on the test frequency and sample geometry.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties of Dibutyl L-(+)-Tartrate. These calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

By employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can compute key parameters that describe the molecule's reactivity and stability. nih.gov The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions, such as hydrogen bonding, which play a significant role in the conformation and properties of the molecule. researchgate.net

Table 1: Calculated Molecular Properties of Dibutyl L-(+)-Tartrate

The following table is a representative example of data that can be obtained from quantum chemical calculations. Actual values may vary based on the specific computational methods and basis sets used.

| Property | Calculated Value | Unit |

| Optimized Energy | -1075.45 | Hartree |

| HOMO Energy | -7.28 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 6.39 | eV |

| Dipole Moment | 3.12 | Debye |

Molecular Dynamics Simulations of Dibutyl L-(+)-Tartrate Systems

In the context of chiral recognition, MD simulations can be used to investigate the interactions between Dibutyl L-(+)-Tartrate and other chiral molecules. By analyzing trajectories, researchers can identify key binding modes and intermolecular forces, such as hydrogen bonds and van der Waals interactions, that contribute to chiral discrimination. Parameters like the root-mean-square deviation (RMSD) and the radius of gyration (Rg) are monitored to assess the stability and compactness of the simulated molecular complexes. researchgate.net

Table 2: Key Parameters from a Representative Molecular Dynamics Simulation

This table illustrates typical data obtained from an MD simulation of a Dibutyl L-(+)-Tartrate complex.

| Parameter | Average Value | Description |

| RMSD of Complex | 0.25 nm | Measures the deviation of the complex structure from its initial pose, indicating stability. |

| Radius of Gyration | 1.5 nm | Indicates the compactness of the molecular complex over the simulation time. |

| Intermolecular H-bonds | 3 | The average number of hydrogen bonds between Dibutyl L-(+)-Tartrate and its binding partner. |

Thermodynamic Modeling of Chiral Interactions and Enantioseparation Processes

Thermodynamic modeling is crucial for understanding and optimizing the enantioseparation of chiral compounds where Dibutyl L-(+)-Tartrate might be used, for example, as a chiral selector in a stationary phase. By performing separations at different temperatures, key thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) for the chiral recognition process can be determined. researchgate.net

These parameters provide insight into the driving forces behind enantioseparation. A negative ΔH° suggests that the separation is enthalpically driven, often due to the formation of strong intermolecular interactions like hydrogen bonds. The Gibbs free energy difference between the diastereomeric complexes (Δ(ΔG°)) is directly related to the enantioselectivity. researchgate.net Theoretical models can also explore the thermodynamics of chiral coupling in different environments, providing a fundamental understanding of how chiral information is transferred and recognized at the molecular level. aps.org

Table 3: Representative Thermodynamic Parameters for Chiral Recognition

This table presents hypothetical thermodynamic data for the interaction of two enantiomers with a chiral selector based on Dibutyl L-(+)-Tartrate.

| Parameter | Enantiomer 1 | Enantiomer 2 | Unit |

| ΔH° | -15.2 | -12.8 | kJ/mol |

| ΔS° | -25.6 | -20.1 | J/(mol·K) |

| ΔG° (at 298 K) | -7.57 | -6.81 | kJ/mol |

Prediction of Enantioselectivity and Exploration of Reaction Pathways

Computational chemistry offers powerful tools for predicting the enantioselectivity of asymmetric reactions where Dibutyl L-(+)-Tartrate or its derivatives are used as chiral auxiliaries, catalysts, or ligands. By modeling the reaction pathways for the formation of different enantiomers, the origins of stereoselectivity can be elucidated. nih.govrsc.org

This process typically involves locating the transition state structures for the competing reaction pathways leading to the (R) and (S) products. The energy difference between these diastereomeric transition states (ΔΔG‡) is the primary determinant of the enantiomeric excess (ee) of the reaction. longdom.org Computational approaches like QM/MM (Quantum Mechanics/Molecular Mechanics) can be used for large systems, allowing for a detailed analysis of steric and electronic factors that control the facial selectivity of the reaction. nih.govresearchgate.net These studies not only predict the outcome of a reaction but also guide the rational design of more effective chiral catalysts.

Table 4: Calculated Energy Barriers for a Hypothetical Asymmetric Reaction

This table shows example data from a computational study on the origin of enantioselectivity.

| Transition State | Relative Free Energy (ΔG‡) | Predicted Major Product |

| TS leading to (R)-product | 15.2 kcal/mol | |

| TS leading to (S)-product | 12.5 kcal/mol | (S)-enantiomer |

| Energy Difference (ΔΔG‡) | 2.7 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.